REACTION_CXSMILES
|
[NH3:1].[CH3:2][C:3]1([CH3:18])[CH2:14][CH:13]=[CH:12][CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH:6]([CH:15]([CH3:17])[CH3:16])[N:5]=[CH:4]1.[H][H]>[Ni].[OH-].[Na+]>[CH:15]([CH:6]([NH2:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:3]([CH3:18])([CH3:2])[CH2:4][NH2:5])([CH3:17])[CH3:16] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
3,3-dimethyl-12- isopropyl-1-aza-1,5,9-cyclododecatriene
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
CC1(C=NC(CC=CCCC=CC1)C(C)C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 9 hours, the mixture is cooled
|
Duration
|
9 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(CCCCCCCCC(CN)(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |